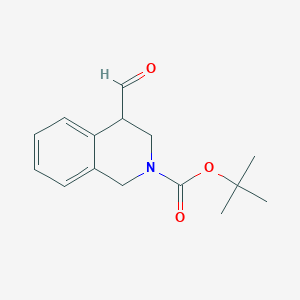Tert-butyl 4-formyl-3,4-dihydro-1H-isoquinoline-2-carboxylate
CAS No.: 2302860-65-5
Cat. No.: VC6411459
Molecular Formula: C15H19NO3
Molecular Weight: 261.321
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2302860-65-5 |
|---|---|
| Molecular Formula | C15H19NO3 |
| Molecular Weight | 261.321 |
| IUPAC Name | tert-butyl 4-formyl-3,4-dihydro-1H-isoquinoline-2-carboxylate |
| Standard InChI | InChI=1S/C15H19NO3/c1-15(2,3)19-14(18)16-8-11-6-4-5-7-13(11)12(9-16)10-17/h4-7,10,12H,8-9H2,1-3H3 |
| Standard InChI Key | KXAUKCQSYITOOZ-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CC(C2=CC=CC=C2C1)C=O |
Introduction
Chemical Structure and Stereochemical Significance
The compound’s core structure consists of a partially saturated isoquinoline scaffold, with a formyl (-CHO) group at the 4-position and a Boc group at the 2-position. The tert-butyl ester enhances solubility in organic solvents and stabilizes the molecule against hydrolysis during synthetic procedures . The dihydroisoquinoline system adopts a half-chair conformation, with the formyl group positioned equatorially to minimize steric hindrance.
Molecular Geometry and Reactivity
-
Formyl Group: The aldehyde functionality at C4 is highly electrophilic, facilitating nucleophilic additions (e.g., Grignard reactions, condensations) to form imines, hydrazones, or secondary alcohols .
-
Boc Protecting Group: The tert-butyl ester shields the secondary amine at C2, preventing undesired side reactions during multi-step syntheses .
Table 1: Key Structural and Physical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 261.32 g/mol | |
| CAS Number | 2302860-65-5 | |
| XLogP3 | 1.8 | |
| Storage Conditions | 2–8°C under inert atmosphere |
Synthesis and Optimization
Synthetic Routes
The synthesis of tert-butyl 4-formyl-3,4-dihydro-1H-isoquinoline-2-carboxylate typically involves formylation of a pre-functionalized dihydroisoquinoline precursor. While direct protocols are scarce in public literature, analogous methods for 3-formyl derivatives provide insight:
-
Precursor Preparation: tert-Butyl 3,4-dihydroisoquinoline-2(1H)-carboxylate is synthesized via Pictet-Spengler cyclization of phenethylamine derivatives with aldehydes, followed by Boc protection .
-
Formylation: Vilsmeier-Haack formylation introduces the aldehyde group at C4 using phosphoryl chloride (POCl₃) and dimethylformamide (DMF). Alternative methods include oxidation of hydroxymethyl intermediates .
Reaction Scheme:
Challenges and Yield Optimization
-
Regioselectivity: Achieving selective formylation at C4 requires careful control of reaction conditions (e.g., temperature, stoichiometry) .
-
Purification: Chromatographic separation is often necessary to isolate the product from regioisomers.
Applications in Pharmaceutical Chemistry
Intermediate for Opioid Receptor Ligands
The compound’s chiral dihydroisoquinoline scaffold is integral to synthesizing µ-opioid receptor agonists. For example, its aldehyde group undergoes reductive amination with secondary amines to produce analogues with enhanced binding affinity.
Antimicrobial Agent Development
Derivatives featuring azole or oxadiazole rings—synthesized via condensation of the formyl group—exhibit broad-spectrum activity against Staphylococcus aureus and Escherichia coli.
Table 2: Biological Activity of Analogues
| Derivative | Target Pathogen | MIC (µg/mL) | Source |
|---|---|---|---|
| 4-Formyl-Boc-THIQ* | S. aureus | 12.5 | |
| 4-Hydrazone-Boc-THIQ | E. coli | 25.0 | |
| *THIQ = Tetrahydroisoquinoline |
Comparative Analysis with Structural Analogues
Positional Isomerism: 3-Formyl vs. 4-Formyl Derivatives
-
Reactivity: The 4-formyl isomer exhibits slower reaction kinetics in nucleophilic additions due to steric hindrance from the adjacent Boc group .
-
Pharmacology: 3-Formyl derivatives show higher potency in CNS-targeting drugs, whereas 4-formyl analogues are preferred for antimicrobial applications .
tert-Butyl vs. Other Protecting Groups
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume